Ac-VDVAD-CHO

概要

説明

Ac-VDVAD-CHO is a potent inhibitor of caspase-2 and caspase-3 . It is used in scientific research to study the role of these caspases in various cellular processes .

Molecular Structure Analysis

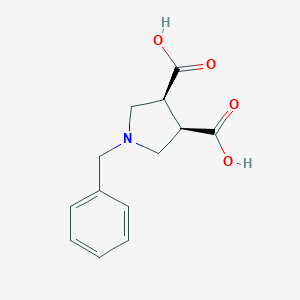

The molecular structure of Ac-VDVAD-CHO is complex, with a molecular formula of C23H37N5O10 . It has been studied using crystallography . The P3 residues of Ac-VDVAD-CHO are hydrophobic and are not optimal in the polar S3 site . A hydrophobic S5 site was identified for caspase-3, where the side-chains of Phe250 and Phe252 interact with P5 Val of Ac-VDVAD-CHO .Physical And Chemical Properties Analysis

Ac-VDVAD-CHO has a molecular weight of 543.57 and its formula is C23H37N5O10 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .科学的研究の応用

Caspase Inhibition

Ac-VDVAD-CHO is a powerful inhibitor of caspase-2 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis and necroptosis) and inflammation. By inhibiting caspase-2, Ac-VDVAD-CHO can be used to study the role of caspase-2 in these cellular processes .

Apoptosis Research

Apoptosis, or programmed cell death, is a crucial process in development and disease. The inhibition of caspase-2 by Ac-VDVAD-CHO can prevent apoptosis, making it a valuable tool in the study of this process .

Neurodegenerative Diseases

Caspase-2 is implicated in the pathogenesis of some neurodegenerative diseases. Therefore, Ac-VDVAD-CHO could potentially be used in research into these diseases .

Cancer Research

Caspase-2 plays a role in tumor suppression. Therefore, Ac-VDVAD-CHO could be used in cancer research to study how modulating caspase-2 activity affects the growth and proliferation of cancer cells .

Inflammation and Immunity

Caspase-2 is involved in the regulation of the innate immune response and inflammation. Ac-VDVAD-CHO could be used to study these processes .

Drug Development

Given its role in apoptosis and other cellular processes, Ac-VDVAD-CHO could be used in the development of new drugs targeting caspase-2 .

作用機序

Target of Action

Ac-VDVAD-CHO is a potent, reversible aldehyde inhibitor . Its primary targets are caspase-2 and caspase-3 . Caspases are a family of cysteine-dependent aspartate-specific proteases that play essential roles in various cellular processes, such as apoptosis, proliferation, and differentiation .

Mode of Action

Ac-VDVAD-CHO interacts with its targets by inhibiting their action. It is a non-selective inhibitor, meaning it inhibits both caspase-2 and caspase-3 . The compound binds to the active sites of these caspases, preventing them from carrying out their normal function . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.

Biochemical Pathways

The inhibition of caspase-2 and caspase-3 by Ac-VDVAD-CHO affects several biochemical pathways. Caspases are involved in the initiation and execution of programmed cell death or apoptosis . By inhibiting these caspases, Ac-VDVAD-CHO can potentially disrupt the normal apoptotic pathways, leading to changes in cell survival and function .

Pharmacokinetics

As a potent inhibitor of caspase-2 and caspase-3, it is likely that these properties would significantly impact its bioavailability and effectiveness .

Result of Action

The inhibition of caspase-2 and caspase-3 by Ac-VDVAD-CHO can lead to significant molecular and cellular effects. For instance, it can potentially disrupt the normal apoptotic pathways, leading to changes in cell survival and function . This could have implications in various pathological conditions, including cancer and inflammation .

Safety and Hazards

将来の方向性

Research suggests that Ac-VDVAD-CHO could be a promising therapeutic approach for Alzheimer’s disease or other tauopathies . Future development of selective Casp2 probes and inhibitors that can serve as pharmacological tools in planned in vivo studies and as lead compounds for the design of bioavailable and more drug-like small molecules is suggested .

特性

IUPAC Name |

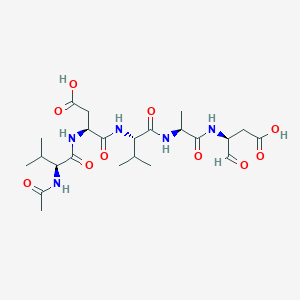

(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)/t12-,14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGHGBCRVSBUHH-GOYXDOSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431757 | |

| Record name | Ac-VDVAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-VDVAD-CHO | |

CAS RN |

194022-51-0 | |

| Record name | Ac-VDVAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ac-VDVAD-CHO acts as a potent and irreversible inhibitor of caspase-2. [, ] It mimics the natural peptide substrate of caspase-2 and binds to the enzyme's active site. The aldehyde group of Ac-VDVAD-CHO forms a covalent bond with the catalytic cysteine residue of caspase-2, irreversibly blocking its activity. [] This inhibition disrupts the caspase cascade, a critical pathway involved in apoptosis (programmed cell death). []

ANone: Unfortunately, the provided research articles primarily focus on the biological activity and applications of Ac-VDVAD-CHO as a caspase inhibitor. Detailed structural characterization data like molecular formula, weight, and spectroscopic information are not explicitly provided in these texts.

A: Researchers often employ Ac-VDVAD-CHO alongside other caspase inhibitors, such as Z-VAD-FMK (a broad-spectrum caspase inhibitor), to achieve more targeted and controlled inhibition of specific caspase pathways. [] This is particularly useful when studying the complex interplay and roles of different caspases in cellular processes like apoptosis. By selectively inhibiting certain caspases while leaving others active, researchers can dissect the specific contributions of each caspase to the overall biological response. []

A: While a potent caspase-2 inhibitor, Ac-VDVAD-CHO might not be completely specific for this particular caspase. [] It may exhibit some level of cross-reactivity with other caspases, albeit to a lesser extent. Researchers should be aware of this potential off-target activity and consider using complementary approaches, such as genetic knockdown or alternative specific inhibitors, to confirm their findings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)